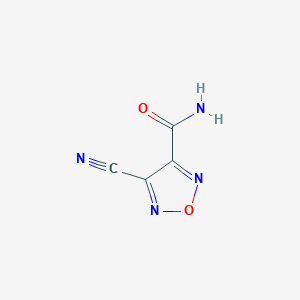

4-Cyano-1,2,5-oxadiazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H2N4O2 |

|---|---|

Molecular Weight |

138.08 g/mol |

IUPAC Name |

4-cyano-1,2,5-oxadiazole-3-carboxamide |

InChI |

InChI=1S/C4H2N4O2/c5-1-2-3(4(6)9)8-10-7-2/h(H2,6,9) |

InChI Key |

FHWXBVNHRQVOOQ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=NON=C1C(=O)N |

Origin of Product |

United States |

The Enduring Significance of 1,2,5 Oxadiazole Heterocycles Furazans in Modern Chemical Research

The 1,2,5-oxadiazole ring, commonly known as furazan (B8792606), is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This structural motif has garnered considerable attention in contemporary chemical research due to its diverse applications in medicinal chemistry, materials science, and agricultural chemistry. frontiersin.org The unique electronic properties of the furazan ring, including its electron-withdrawing nature, contribute to the biological activity and physical characteristics of its derivatives. researchgate.net

In the realm of medicinal chemistry, furazan-containing molecules have been investigated for a wide array of therapeutic applications. nih.gov These include their potential as carbonic anhydrase inhibitors, antibacterial agents, vasodilators, and even anticancer agents. rsc.orgresearchgate.net The incorporation of the furazan moiety into drug candidates can enhance their pharmacological profiles.

Furthermore, the 1,2,5-oxadiazole framework is a key component in the design of high-energy density materials (HEDMs). acs.org The high nitrogen content and the heat of formation of many furazan derivatives contribute to their energetic properties, making them valuable in the development of advanced explosives and propellants. The fluorogenic properties of certain 1,2,5-oxadiazoles also lead to their use in the development of light-emitting devices. scispace.com

A Glimpse into the Oxadiazole Isomer Family: Structural Classification and Nomenclature

Oxadiazoles are a class of five-membered heterocyclic compounds with the molecular formula C₂H₂N₂O. mdpi.com They exist as four constitutional isomers, distinguished by the relative positions of the nitrogen and oxygen atoms within the ring. nih.govnih.gov Understanding this isomerism is crucial for appreciating the specific properties and reactivity of the 1,2,5-oxadiazole (furazan) scaffold.

The four isomers of oxadiazole are:

1,2,3-Oxadiazole: This isomer is generally unstable and prone to ring-opening to form a diazoketone tautomer. mdpi.com

1,2,4-Oxadiazole (B8745197): A stable and well-studied isomer, it is found in numerous pharmaceutical compounds and is often used as a bioisostere for ester and amide groups. openmedicinalchemistryjournal.com

1,2,5-Oxadiazole (Furazan): The subject of this article, this stable isomer is known for its applications in medicinal chemistry and materials science. frontiersin.orgcetjournal.it

1,3,4-Oxadiazole: Another stable and common isomer, it is a component of several commercially available drugs. sci-hub.se

The nomenclature of these isomers is based on the numbering of the atoms in the heterocyclic ring, starting with the oxygen atom as position 1. The stability and electronic properties of each isomer differ significantly, leading to distinct chemical behaviors and applications.

| Isomer | Systematic Name | Common Name | Relative Stability |

| 1,2,3-Oxadiazole | - | Unstable |

| 1,2,4-Oxadiazole | - | Stable |

| 1,2,5-Oxadiazole | Furazan (B8792606) | Stable |

| 1,3,4-Oxadiazole | - | Stable |

The Strategic Placement of Cyano and Carboxamide Groups: 4 Cyano 1,2,5 Oxadiazole 3 Carboxamide As a Multifunctionalized Derivative

The compound 4-Cyano-1,2,5-oxadiazole-3-carboxamide is a prime example of a multifunctionalized furazan (B8792606) derivative, where the strategic placement of both a cyano (-C≡N) and a carboxamide (-CONH₂) group on the heterocyclic core imparts a unique chemical character. The presence of these two distinct functional groups suggests a molecule with a wide range of potential reactivity and applications, positioning it as a valuable building block in organic synthesis and a candidate for further investigation in various fields.

The cyano group is a versatile functional group known for its electron-withdrawing properties and its ability to participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or a carboxamide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic systems. In the context of the furazan ring, a cyano substituent can significantly influence the electronic nature of the heterocycle.

The carboxamide group is a common feature in many biologically active molecules and pharmaceuticals. It can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. The presence of a carboxamide suggests potential applications in medicinal chemistry.

The combination of both a cyano and a carboxamide group on the 1,2,5-oxadiazole ring system creates a molecule with a rich chemical landscape, offering multiple sites for further functionalization and derivatization.

Charting the Course of Discovery: Research Trajectory and Scholarly Relevance of Cyano and Carboxamide Functionalized Oxadiazoles

Strategies for the De Novo Construction of the 1,2,5-Oxadiazole Ring System

The formation of the 1,2,5-oxadiazole ring is a foundational step in the synthesis of the target compound. Key methodologies include the cyclization of dioximes, deoxygenation of N-oxide precursors, and rearrangement of other heterocyclic structures.

Cyclization Reactions via Dioxime Dehydration Pathways

One of the most direct and established methods for constructing the 1,2,5-oxadiazole ring is the cyclodehydration of α-dioximes (glyoximes). This reaction involves the removal of two molecules of water from the dioxime precursor to form the stable aromatic furazan ring. The choice of dehydrating agent is critical and can influence reaction conditions and yields.

Traditional methods often employ harsh reagents at elevated temperatures. For instance, the dehydration of N,N'-3,4-di(methylamino)glyoxime has been achieved using aqueous potassium hydroxide (B78521) at high temperatures (170-180°C) to yield the corresponding furazan. researchgate.net However, modern approaches have focused on milder conditions to improve functional group tolerance and enhance safety, which is particularly important when synthesizing potentially energetic compounds.

A significant advancement in this area is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a dehydrating agent. organic-chemistry.orgnih.govacs.org This method allows for the formation of various 3,4-disubstituted 1,2,5-oxadiazoles from their corresponding dioximes at ambient temperature. organic-chemistry.orgnih.govacs.org This approach is not only safer, operating well below the decomposition temperatures of many furazan derivatives, but also demonstrates broad substrate scope and compatibility with sensitive functional groups. organic-chemistry.orgnih.gov

| Dioxime Precursor | Dehydrating Agent/Conditions | Resulting Furazan | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Glyoxime | 1,1'-Carbonyldiimidazole (CDI), Ambient Temp. | 3,4-Disubstituted-1,2,5-oxadiazole | High to Quantitative | organic-chemistry.orgnih.gov |

| N,N'-3,4-di(methylamino)glyoxime | Aqueous KOH, 170-180°C | N,N'-3,4-di(methylamino)-1,2,5-oxadiazole | Not specified | researchgate.net |

Deoxygenation Approaches from 1,2,5-Oxadiazole N-Oxide Precursors

An alternative route to furazans involves the deoxygenation of their corresponding N-oxides, known as furoxans (1,2,5-oxadiazole 2-oxides). This approach is particularly useful as furoxans can often be synthesized through different pathways, such as the dimerization of nitrile oxides. The removal of the N-oxide oxygen atom converts the furoxan ring into the furazan system.

Common deoxygenating agents include trivalent phosphorus compounds, such as trialkyl phosphites or triphenylphosphine (B44618) (PPh₃). For example, the reduction of various substituted furoxan rings to their furazan counterparts has been effectively carried out using triphenylphosphine in dichloromethane (B109758) at room temperature. This reaction typically proceeds smoothly over a few hours and provides the desired furazan in good yields. mdpi.com

| Furoxan Precursor | Deoxygenating Agent/Conditions | Resulting Furazan | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted researchgate.netorganic-chemistry.orgnih.govOxadiazolo[3,4-d]pyridazine 1-oxide | Triphenylphosphine, Dichloromethane, RT, 3h | Substituted researchgate.netorganic-chemistry.orgnih.govOxadiazolo[3,4-d]pyridazine | 65-72% | mdpi.com |

Ring Transformation Reactions for Accessing 1,2,5-Oxadiazole Scaffolds

The 1,2,5-oxadiazole ring can also be accessed through the rearrangement of other heterocyclic systems. These ring transformation reactions can be promoted by thermal or chemical means. The Boulton-Katritzky rearrangement, for example, is a well-known thermal rearrangement that can lead to the formation of various five-membered heterocyclic rings, including oxadiazoles, from other heterocycles. chim.it In the context of furazan synthesis, a particularly relevant transformation is the rearrangement of a furoxan ring to a furazan, which can be promoted by a Lewis acid. This provides a method to isomerize the N-oxide, which can be useful if one regioisomer is formed preferentially during the initial ring construction but the other is desired.

Targeted Introduction and Functionalization of the Cyano Group at Position 4

To synthesize the target molecule, this compound, a cyano group must be present at the C4 position of the furazan ring. This can be achieved either by direct cyanation of a pre-formed furazan ring or by converting a pre-existing functional group at that position into a nitrile.

Direct Cyanation Methods on 1,2,5-Oxadiazole Derivatives

Direct cyanation involves the introduction of a -CN group onto the heterocyclic core. Two primary strategies for this are the Sandmeyer reaction and nucleophilic aromatic substitution.

The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of functionalities, including a cyano group. nih.gov This reaction proceeds via an intermediate diazonium salt. For the synthesis of the target compound, this would involve the diazotization of a precursor like 4-amino-1,2,5-oxadiazole-3-carboxamide, followed by treatment with a copper(I) cyanide salt (CuCN). This would replace the amino group with a cyano group to yield the final product.

Nucleophilic aromatic substitution (SNAr) offers another route. If a furazan derivative bearing a good leaving group, such as a halogen (e.g., chlorine or bromine), at the C4 position is available, it can be displaced by a cyanide nucleophile. nih.gov The synthesis of precursors like 4-amino-3-chlorofurazans has been reported, which could potentially undergo substitution with cyanide salts (e.g., NaCN or KCN) to introduce the cyano group. nih.gov The electron-withdrawing nature of the furazan ring facilitates such nucleophilic attacks. nih.gov

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 4-Amino-1,2,5-oxadiazole derivative | Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. CuCN | 4-Cyano-1,2,5-oxadiazole derivative | nih.gov |

| 4-Halo-1,2,5-oxadiazole derivative | Nucleophilic Aromatic Substitution | NaCN or KCN | 4-Cyano-1,2,5-oxadiazole derivative | nih.gov |

Conversion of Pre-existing Substituents to the Cyano Moiety

An alternative to direct cyanation is the chemical transformation of a functional group already present at the C4 position. The most relevant conversion for this synthesis is the dehydration of a primary amide (carboxamide) to a nitrile. If a precursor such as 1,2,5-oxadiazole-3,4-dicarboxamide (B2931566) were available, selective dehydration of the amide at the C4 position would yield the target molecule. Various dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride, are known to effect this transformation. scispace.comresearchgate.net This method is a cornerstone of nitrile synthesis from readily available carboxylic acid derivatives. scispace.com

| Starting Material | Transformation | Reagent | Product | Reference |

|---|---|---|---|---|

| 1,2,5-Oxadiazole-4-carboxamide | Amide Dehydration | Trifluoroacetic Anhydride | 4-Cyano-1,2,5-oxadiazole | scispace.com |

Amidrazone-Based Syntheses Exploiting Cyano Lability

The synthesis of amidrazones of 1,2,5-oxadiazole-3-carboxylic acid derivatives often leverages the reactivity of a cyano group precursor. The high lability of the cyano group in 3-cyano-1,2,5-oxadiazole derivatives makes it susceptible to nucleophilic attack, providing a direct route to the corresponding amidrazone. nih.gov This transformation can be achieved in a single step through the direct interaction of the cyano group with hydrazine (B178648). nih.gov Alternatively, a two-step process can be employed, proceeding through an intermediate imino ester. nih.gov

This reactivity is a cornerstone for creating 1,2,5-oxadiazole structures bearing an amidrazone functionality at the 3-position. These amidrazones are valuable intermediates for the synthesis of various heterocyclic systems, such as tetrazoles and 1,2,4-triazoles, which are of interest for their potential biological activity and as energetic materials. nih.gov The choice of substituent at the 4-position of the 1,2,5-oxadiazole ring is a key consideration in these synthetic schemes, as it must be inert to the reaction conditions, particularly the action of hydrazine. nih.gov

Systematic Introduction and Derivatization of the Carboxamide Group at Position 3

A crucial aspect of synthesizing the target compound and its congeners is the formation of the carboxamide group at the 3-position of the 1,2,5-oxadiazole ring. This can be accomplished through several reliable methods, primarily involving the conversion of carboxylic acid or nitrile precursors.

A well-established method for forming a carboxamide is the amidation of a corresponding carboxylic acid. In the context of 1,2,5-oxadiazoles, a precursor bearing a carboxylic acid group at the 3-position can be converted to the desired carboxamide. This transformation typically involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia (B1221849) or an appropriate amine. For instance, in the synthesis of benzo[c] nih.govacs.orgorganic-chemistry.orgoxadiazole-5-carboxamide, the corresponding carboxylic acid is first converted to the acyl chloride, which then reacts with aqueous ammonia to yield the primary amide. This general principle is applicable to the synthesis of this compound from a 4-cyano-1,2,5-oxadiazole-3-carboxylic acid precursor.

| Precursor | Reagents | Product |

| 1,2,5-Oxadiazole-3-carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | 1,2,5-Oxadiazole-3-carboxamide |

| 4-Cyano-1,2,5-oxadiazole-3-carboxylic Acid | 1. Activating Agent (e.g., HATU, EDCI) 2. NH₃ | This compound |

This table represents a generalized reaction scheme.

Another important synthetic route involves the partial hydrolysis of a nitrile (cyano) group. The conversion of a nitrile to a carboxamide is a fundamental transformation in organic chemistry. This can be achieved under either acidic or basic conditions, with careful control of reaction parameters to favor the formation of the amide over complete hydrolysis to the carboxylic acid. For the synthesis of this compound, a dicyanofurazan precursor could theoretically be selectively hydrolyzed at one of the nitrile groups. The controlled hydrolysis of nitriles to amides is a well-documented process, often requiring specific reagents and conditions to prevent over-hydrolysis.

| Starting Material | Conditions | Intermediate | Final Product |

| 3,4-Dicyano-1,2,5-oxadiazole | Controlled Acid or Base Hydrolysis | Not Isolated | This compound |

This table illustrates a potential synthetic pathway.

Convergent and Divergent Synthetic Routes to Substituted 1,2,5-Oxadiazole-3-carboxamides

Modern synthetic strategies often employ convergent or divergent approaches to efficiently generate libraries of related compounds. These methods include multicomponent reactions and the use of advanced techniques like microwave-assisted synthesis and catalysis.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient means of generating molecular complexity. While specific examples of MCRs for the direct synthesis of this compound are not prevalent in the literature, the principles of MCRs can be applied to the construction of highly substituted furazan rings. Such reactions could potentially assemble the core heterocycle with the desired functional groups or their precursors in a single step, significantly shortening the synthetic sequence compared to traditional linear syntheses. The development of novel MCRs for the synthesis of functionalized 1,2,5-oxadiazoles remains an area of interest in synthetic chemistry.

The application of microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity. Microwave-assisted synthesis has been successfully employed for various heterocyclic systems, including different isomers of oxadiazoles. The synthesis of 1,2,5-oxadiazoles can benefit from this technology, particularly in steps that require elevated temperatures, such as cyclization or functional group transformations. The high efficiency of microwave heating can drive reactions to completion in minutes rather than hours, which is advantageous for high-throughput synthesis and library generation.

Catalytic methods also play a crucial role in the modern synthesis of oxadiazoles. The use of catalysts can enable reactions under milder conditions, improve selectivity, and allow for the use of a broader range of substrates. For instance, metal-free catalysts like graphene oxide have been explored for the synthesis of 1,2,4-oxadiazoles, demonstrating dual catalytic activity as both an acid catalyst and an oxidant. While specific catalytic methods for this compound are not extensively documented, the application of known catalytic principles to the synthesis of the 1,2,5-oxadiazole ring and its derivatives is a promising area for future research.

| Technique | Advantages | Potential Application in 1,2,5-Oxadiazole Synthesis |

| Microwave-Assisted Synthesis | - Reduced reaction times - Increased yields - Improved purity | - Rapid cyclization to form the furazan ring - Efficient functional group interconversions |

| Catalytic Synthesis | - Milder reaction conditions - Higher selectivity - Broader substrate scope | - Catalytic cyclodehydration of dioximes - Catalytic amidation of carboxylic acids |

This table summarizes the benefits and potential applications of modern synthetic techniques.

Fundamental Reactivity of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and the presence of a weak O–N bond. osi.lvresearchgate.net This structure is highly electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom. researchgate.net This electron-withdrawing nature is a dominant factor in its chemical behavior.

The 1,2,5-oxadiazole ring system is generally considered to be highly resistant to electrophilic aromatic substitution. The significant electron-withdrawing effect of the ring's heteroatoms deactivates the carbon atoms towards attack by electrophiles. This deactivation is so pronounced that even amino-substituted 1,2,5-oxadiazoles are very weak nucleophiles. researchgate.net Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for many aromatic systems, are not typically observed on the 1,2,5-oxadiazole ring itself.

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,2,5-oxadiazole ring makes it susceptible to nucleophilic attack. chim.it The presence of strong electron-withdrawing substituents, such as the cyano and carboxamide groups in this compound, further enhances this electrophilicity.

While 3,4-disubstituted 1,2,5-oxadiazoles exhibit considerable stability towards alkali, the parent compound and its monosubstituted derivatives are known to undergo ring-cleavage reactions under basic conditions. thieme-connect.de Nucleophilic attack can lead to the opening of the heterocyclic ring. For instance, studies on related 2,5-bis(perfluoroalkyl)-1,3,4-oxadiazoles have shown that they are readily attacked by nucleophiles like hydrazine, resulting in ring opening to form acyclic intermediates. acs.org Similarly, certain pyrimidofuroxans (systems containing a 1,2,5-oxadiazole 1-oxide ring) react with nucleophiles like water, alcohols, and amines, leading to adducts where the furoxan ring can be subsequently opened. rsc.org

The 1,2,5-oxadiazole ring system can participate in thermal and photochemical rearrangements, leading to the formation of different heterocyclic structures. A notable example is the Boulton-Katritzky rearrangement, a well-documented thermal isomerization of heterocyclic compounds. osi.lvresearchgate.netnih.gov This rearrangement involves the conversion of one heterocyclic system into another through an intramolecular cyclization and ring-opening sequence.

For 1,2,5-oxadiazoles, this typically involves a side chain at the C3 position that contains a nucleophilic atom. Various 3-heteroallyl-substituted 1,2,5-oxadiazoles undergo Boulton–Katritzky rearrangements, transforming the oxadiazole into a new five-membered heterocycle that bears a hydroxyiminoalkyl substituent. thieme-connect.de The general mechanism involves the attack of a nucleophilic atom within a three-atom side chain onto the N(2) atom of the oxadiazole ring, facilitated by the cleavable O-N bond. chim.it

Advanced Transformations Involving the Cyano Group at Position 4

The cyano (nitrile) group at the C4 position is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

The nitrile functionality is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in a stepwise manner. Initially, the cyano group is converted to a primary amide. Under more forcing conditions, this amide can be further hydrolyzed to a carboxylic acid. Therefore, the controlled hydrolysis of this compound could potentially yield either 1,2,5-oxadiazole-3,4-dicarboxamide or 3-carboxamido-1,2,5-oxadiazole-4-carboxylic acid, depending on the reaction conditions.

Alcoholysis, the reaction with an alcohol under acidic or basic catalysis, would convert the nitrile group into an ester or an imidate, providing another pathway for functional group modification.

The cyano group can participate as a dipolarophile in cycloaddition reactions. One of the most significant transformations is its reaction with azides to form a tetrazole ring. This reaction, a formal [3+2] cycloaddition, is the most direct and widely used method for the synthesis of 5-substituted 1H-tetrazoles. acs.orgnih.govacs.org

The reaction between an organic nitrile and an azide (B81097) source, such as sodium azide (NaN₃), often requires elevated temperatures (100–150 °C) or the presence of a catalyst to overcome the high activation barrier. acs.orgacs.orgnih.gov Various catalytic systems have been developed to facilitate this transformation under milder conditions and improve yields. These include amine salts and transition metal complexes. acs.orgtandfonline.com The mechanism can vary; while the reaction with nonionic azides like hydrazoic acid (HN₃) is considered a concerted [2+3] cycloaddition, the mechanism with azide salts may involve a stepwise process with nitrile activation. acs.orgnih.gov Given the electron-withdrawing nature of the 1,2,5-oxadiazole ring, the cyano group in this compound is expected to be activated towards nucleophilic attack by the azide ion, potentially facilitating this transformation.

Table 1: Catalytic Systems for Tetrazole Synthesis from Organic Nitriles via [3+2] Cycloaddition

| Catalyst/Additive | Azide Source | Solvent | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pyridine Hydrochloride | NaN₃ | DMF | 110 | Good to Excellent | tandfonline.com |

| Cobalt(II) Complex | NaN₃ | Methanol | Reflux | Good | acs.org |

| Zinc Salts | NaN₃ | Water | 100 | High | Not directly in results, but metal catalysis is mentioned as a general strategy. acs.org |

| None (Thermal) | Azide Salts | Various | 100-150 | High (for competent nitriles) | acs.org |

Reduction and Oxidation Reactions of the Cyano Group

The cyano group at position 4 of the this compound scaffold is a versatile functional handle, though its transformation must be considered in the context of the sensitive oxadiazole ring and the adjacent carboxamide group.

Reduction: The reduction of the nitrile functionality is a primary pathway to introduce an aminomethyl group, a valuable component in medicinal chemistry. Standard catalytic hydrogenation conditions, employing catalysts such as palladium, platinum, or nickel, are typically effective for converting nitriles to primary amines. However, the application of these methods to the 1,2,5-oxadiazole system requires careful consideration of chemoselectivity. The furazan ring itself can be susceptible to reduction and ring cleavage under certain hydrogenation conditions. thieme-connect.de

Chemical reductants offer an alternative route. Strong hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles but would concurrently reduce the carboxamide group and likely cleave the oxadiazole ring. thieme-connect.de Milder reagents, such as sodium borohydride (B1222165) in the presence of a cobalt catalyst, could potentially offer greater selectivity for the cyano group, though this specific application on the target molecule is not extensively documented.

| Reagent/Condition | Expected Product | Potential Challenges & Side Reactions |

|---|---|---|

| H₂, Pd/C or PtO₂ | 4-(Aminomethyl)-1,2,5-oxadiazole-3-carboxamide | Potential for ring reduction/cleavage; reduction of the carboxamide group. |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(Aminomethyl)-1,2,5-oxadiazole-3-(aminomethyl) | Lack of selectivity; expected to reduce both functional groups and cause ring cleavage. thieme-connect.de |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | 4-(Aminomethyl)-1,2,5-oxadiazole-3-carboxamide | May offer better selectivity, but requires optimization; potential for ring instability. |

Specific Reactivity of the Carboxamide Group at Position 3

The carboxamide group is a robust functional group that can be interconverted into a variety of other carboxylic acid derivatives, providing pathways to novel analogues of the parent compound.

Interconversion of the Carboxamide to Other Acid Derivatives (e.g., Esters, Nitriles, Amines)

Conversion to Nitriles: The dehydration of the primary carboxamide at position 3 to the corresponding nitrile yields 1,2,5-oxadiazole-3,4-dicarbonitrile. This transformation is typically achieved using potent dehydrating agents. Reagents such as phosphorus pentoxide, phosphorus oxychloride, or cyanuric chloride in N,N-dimethylformamide (DMF) are effective for converting heterocyclic carboxamides into nitriles under mild conditions. mdpi.com For instance, the dehydration of a carboxamide on a related benzo[c] rsc.orgrsc.orgchemicalbook.comoxadiazole was successfully achieved using trifluoroacetic anhydride.

Conversion to Esters: The conversion to an ester is a two-step process. First, the carboxamide is hydrolyzed to the corresponding 4-cyano-1,2,5-oxadiazole-3-carboxylic acid. This can be accomplished under acidic or basic conditions, although the stability of the oxadiazole ring and the cyano group must be considered, as harsh conditions can lead to ring opening or hydrolysis of the nitrile. wikipedia.org The resulting carboxylic acid, a known and stable intermediate type in this class of compounds, can then be subjected to standard esterification procedures, such as Fischer esterification with an alcohol under acid catalysis. researchgate.net

Conversion to Amines: The conversion of the carboxamide to a primary amine with the loss of one carbon atom can be hypothetically achieved through rearrangement reactions like the Hofmann, Curtius, or Lossen rearrangements. The Hofmann rearrangement, which involves treating the carboxamide with bromine or a similar oxidizing agent in the presence of a strong base, would yield 4-cyano-1,2,5-oxadiazol-3-amine. While this is a standard transformation in organic synthesis, its application to this specific heterocyclic system has not been detailed and would require careful optimization to avoid side reactions with the electron-deficient ring.

| Target Derivative | Reaction Type | Typical Reagents | Intermediate |

|---|---|---|---|

| Nitrile | Dehydration | Cyanuric Chloride/DMF, P₂O₅, POCl₃ mdpi.com | N/A |

| Ester | Hydrolysis then Esterification | 1. H₃O⁺ or OH⁻ 2. R-OH, H⁺ | 4-Cyano-1,2,5-oxadiazole-3-carboxylic acid |

| Amine | Hofmann Rearrangement | Br₂, NaOH | Isocyanate intermediate |

Participation of the Carboxamide in Cyclocondensation Reactions

The carboxamide group of this compound can act as a building block for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the amide with a bifunctional reagent, leading to the formation of a new ring.

For example, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidinone systems. Similarly, reaction with α-haloketones could potentially yield fused oxazole (B20620) or thiazole (B1198619) derivatives after subsequent transformations. While the lone pair on the amide nitrogen is delocalized, making it less nucleophilic, the reactivity can be enhanced by converting the amide to a more reactive intermediate, such as an imidoyl chloride (using PCl₅ or SOCl₂) or a thioamide (using Lawesson's reagent). These activated intermediates can then readily participate in cyclocondensation cascades. While these are well-established strategies in heterocyclic synthesis, specific examples originating from this compound are not prominently featured in the literature, representing an area for further synthetic exploration.

Oxidative and Reductive Chemical Transformations on the this compound Scaffold

Selective Oxidation of Ring Nitrogen Atoms to N-Oxides

The 1,2,5-oxadiazole (furazan) ring can be oxidized to its corresponding N-oxide, known as a 1,2,5-oxadiazole-2-oxide (furoxan). chemicalbook.com Furoxans are a distinct and well-studied class of compounds, often explored for their properties as nitric oxide (NO) donors. nih.govresearchgate.net

The transformation from a furazan to a furoxan is an oxidative process. Conversely, the reduction of a furoxan back to its parent furazan is a common synthetic step, often accomplished with deoxygenating agents like trialkyl phosphites or triphenylphosphine. chemicalbook.commdpi.com This established relationship confirms that the N-oxide is a stable, accessible oxidative state of the ring system.

The direct, selective oxidation of a substituted furazan such as this compound to its N-oxide would require an oxidizing agent that does not react with the carboxamide or cyano groups. Common oxidants like peroxy acids (e.g., m-CPBA) or hydrogen peroxide could potentially be used, but the reaction conditions would need to be carefully controlled to prevent unwanted side reactions. The synthesis of furoxans is often achieved through alternative routes, such as the dehydration of α-nitro ketoximes, rather than by direct oxidation of the corresponding furazan. thieme-connect.de

Reduction Strategies for Altering Aromaticity or Introducing Saturation

The 1,2,5-oxadiazole ring is an aromatic heterocycle that is generally resistant to reduction under mild conditions. thieme-connect.de However, various strategies can be employed to alter its aromaticity or achieve full saturation, though these transformations are often accompanied by ring cleavage.

Electrochemical studies on 1,2,5-oxadiazoles have shown that the initial step of reduction involves a two-electron cleavage of the weak N-O bond in the ring. Similarly, powerful chemical reducing agents such as lithium aluminum hydride are known to cause cleavage of the heterocyclic ring. thieme-connect.de

Catalytic hydrogenation presents a potential route for introducing saturation. The hydrogenation of related five-membered aromatic heterocycles like furan (B31954) has been studied, typically requiring noble metal catalysts such as rhodium, platinum, or palladium under hydrogen pressure. rsc.orgrsc.orgjst.go.jp Applying this to this compound poses a significant chemoselectivity challenge. The cyano group is highly susceptible to catalytic hydrogenation and would likely be reduced to an aminomethyl group under conditions required for ring saturation. Achieving selective reduction of the ring while preserving both the cyano and carboxamide functionalities is a formidable synthetic problem that would require highly specialized catalytic systems.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and electronic environment.

The simplicity of the this compound structure would lead to a relatively straightforward ¹H NMR spectrum. The primary signals would arise from the two protons of the primary amide group (-CONH₂). These protons are diastereotopic and, depending on the solvent and temperature, may appear as two distinct broad singlets or a single broad singlet. Their chemical shift is expected in the range of 7.0-8.5 ppm, influenced by the electron-withdrawing nature of the adjacent carbonyl and oxadiazole ring.

The ¹³C NMR spectrum would be more informative, with distinct signals for each of the four carbon atoms in the molecule. The two carbons of the 1,2,5-oxadiazole ring are expected to resonate at the lower field region of the spectrum, typically between 140 and 160 ppm. The carbon atom of the cyano group (-C≡N) is anticipated to appear in the range of 110-120 ppm. The carbonyl carbon of the carboxamide group (-CONH₂) would likely be the most downfield-shifted carbon, appearing around 160-170 ppm.

¹⁵N NMR spectroscopy, although less common, would provide direct information about the nitrogen atoms. The two nitrogen atoms in the oxadiazole ring would have characteristic chemical shifts, as would the nitrogen of the cyano group and the amide nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| -CONH₂ | 7.0 - 8.5 | Broad singlet |

| ¹³C NMR | ||

| C (Oxadiazole, C3) | 140 - 150 | Singlet |

| C (Oxadiazole, C4) | 150 - 160 | Singlet |

| -C≡N | 110 - 120 | Singlet |

| -CONH₂ | 160 - 170 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems.

To confirm the structural assignments, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for this molecule due to the absence of proton-proton coupling networks, other than potentially showing through-space correlations (NOE) between the amide protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the amide protons directly to the amide nitrogen in a ¹H-¹⁵N HSQC, and if any adventitious protons were present on the carbon skeleton, it would link them to their attached carbons in a ¹H-¹³C HSQC.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the most powerful tool for this molecule. It would reveal long-range couplings (2-3 bonds) between protons and carbons. Key expected correlations would include:

The amide protons showing correlations to the carbonyl carbon and the C3 carbon of the oxadiazole ring.

Correlations between the carbons of the oxadiazole ring and the carbons of the cyano and carboxamide groups, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the cyano and carboxamide groups.

Cyano Group (-C≡N): A sharp, intense absorption band corresponding to the C≡N stretching vibration is expected in the IR spectrum between 2220 and 2260 cm⁻¹. This is a very characteristic region and provides a clear indication of the presence of a nitrile.

Carboxamide Group (-CONH₂): This group gives rise to several distinct bands:

N-H Stretching: Two bands are typically observed for a primary amide in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A strong, sharp absorption band is expected between 1650 and 1690 cm⁻¹ due to the carbonyl stretch. Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): This band, appearing between 1590 and 1650 cm⁻¹, arises from the in-plane bending of the N-H bonds.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are characteristic of the molecule as a whole. For this compound, this region would contain vibrations associated with the stretching and bending of the C-N, C-O, and N-O bonds within the 1,2,5-oxadiazole ring. Specific assignments in this region are often complex and may require computational modeling for accurate interpretation. However, characteristic ring breathing modes and other skeletal vibrations of the oxadiazole ring are expected in the 800-1400 cm⁻¹ range.

Table 2: Predicted IR and Raman Active Vibrational Frequencies for this compound

| Functional Group/Vibration | Predicted Frequency Range (cm⁻¹) | Intensity (IR) |

| N-H Stretch (asymmetric) | 3300 - 3500 | Medium |

| N-H Stretch (symmetric) | 3100 - 3300 | Medium |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong, Sharp |

| N-H Bend (Amide II) | 1590 - 1650 | Medium to Strong |

| Oxadiazole Ring Vibrations | 800 - 1400 | Medium to Weak |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₃H₂N₄O₂) is 126 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be characteristic of the 1,2,5-oxadiazole ring system and the attached functional groups. Based on studies of similar oxadiazole derivatives, the fragmentation of this compound is expected to proceed through several key pathways:

Loss of the Amide Group: Fragmentation of the carboxamide side chain is likely, with potential losses of NH₂ (m/z 110), CONH₂ (m/z 82), or related fragments.

Loss of the Cyano Group: Cleavage of the cyano group would result in a fragment at m/z 100.

Ring Cleavage: The 1,2,5-oxadiazole ring can undergo characteristic cleavage, leading to the formation of smaller nitrogen- and oxygen-containing fragments. The inherent strain and the presence of heteroatoms in the ring make it susceptible to fragmentation upon ionization.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Nominal) |

| [M]⁺ | Molecular Ion | 126 |

| [M - NH₂]⁺ | Loss of amino radical | 110 |

| [M - CN]⁺ | Loss of cyano radical | 100 |

| [M - CONH₂]⁺ | Loss of carboxamide radical | 82 |

| [C₂N₂O]⁺ | Fragment from ring cleavage | 66 |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture

Bond Lengths, Bond Angles, and Torsion Angles of the Furazan Ring and Substituents

No experimental data is available.

Conformational Analysis in the Crystalline State

No experimental data is available.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking Architectures

No experimental data is available.

Computational Chemistry and Theoretical Modeling of 4 Cyano 1,2,5 Oxadiazole 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods allow for the detailed examination of electronic structure and the derivation of various molecular properties that govern the chemical nature of 4-cyano-1,2,5-oxadiazole-3-carboxamide.

Density Functional Theory (DFT) has become a principal method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, often paired with basis sets such as 6-311++G(d,p), is a common choice for optimizing the geometry and calculating the energetic properties of heterocyclic compounds.

For the 1,2,5-oxadiazole (furazan) ring, the parent structure of this compound, DFT calculations provide a clear picture of its ground state geometry. The presence of electron-withdrawing cyano and carboxamide groups at the 3 and 4 positions is expected to significantly influence the bond lengths and angles of the heterocyclic ring compared to the unsubstituted furazan (B8792606). These substituents typically lead to a shortening of the adjacent C-C bond and a perturbation of the endocyclic bond lengths due to their inductive and resonance effects. The planarity of the five-membered ring is a key feature, and DFT studies can confirm the degree of planarity in the substituted molecule.

Table 1: Representative Calculated Geometrical Parameters for the 1,2,5-Oxadiazole Ring (Note: These are typical values for the parent furazan ring and are expected to be modified by the substituents in this compound. Specific calculated values for the target molecule are not available.)

| Parameter | Typical Calculated Value (Å or °) |

| C-C Bond Length | ~1.42 |

| C-N Bond Length | ~1.31 |

| N-O Bond Length | ~1.38 |

| N-N Bond Length | ~1.30 |

| C-C-N Angle | ~108 |

| C-N-O Angle | ~107 |

| N-O-N Angle | ~110 |

For even greater accuracy in predicting molecular properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are employed. These methods, while computationally more demanding than DFT, provide benchmark-quality data for geometries, energies, and other electronic properties, especially for smaller molecules or for refining DFT results.

High-accuracy ab initio calculations on the parent 1,2,5-oxadiazole ring would provide a precise reference for understanding the electronic effects of the cyano and carboxamide substituents. For instance, CCSD(T) calculations could yield highly accurate bond lengths and angles, offering a "gold standard" for comparison with experimental data, should it become available. While a full CCSD(T) optimization of this compound would be computationally intensive, single-point energy calculations on a DFT-optimized geometry can provide a more accurate electronic energy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rjpbcs.com

For this compound, both the cyano and carboxamide groups are electron-withdrawing. This is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted furazan ring. The significant electron-withdrawing nature of these substituents would likely lead to a relatively large HOMO-LUMO gap, suggesting good kinetic stability for the molecule. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the LUMO would be localized over the oxadiazole ring and the cyano group, making these areas susceptible to nucleophilic attack.

Table 2: Conceptual HOMO-LUMO Properties of Substituted 1,2,5-Oxadiazoles (Note: Specific energy values for this compound are not available. This table presents a conceptual framework.)

| Property | Expected Influence of Cyano and Carboxamide Groups | Implication for Reactivity |

| HOMO Energy | Lowered | Reduced electron-donating ability |

| LUMO Energy | Significantly Lowered | Increased electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | Relatively Large | High kinetic stability, lower chemical reactivity |

Aromaticity Assessment and Delocalization Properties of the 1,2,5-Oxadiazole Ring

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. For heterocyclic compounds like 1,2,5-oxadiazole, various computational methods can be used to quantify the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the magnetic shielding at the center of a ring (NICS(0)) and at a point above the ring plane (typically 1 Å, NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an anti-aromatic character.

For the 1,2,5-oxadiazole ring, NICS calculations would provide a quantitative measure of its aromatic character. While specific NICS values for this compound are not documented, studies on other oxadiazole isomers have shown varied degrees of aromaticity. It is generally expected that the 1,2,5-oxadiazole ring possesses some aromatic character, though likely less than that of benzene. The electron-withdrawing substituents in the target molecule could potentially modulate the ring's aromaticity by influencing the delocalization of π-electrons.

Table 3: Representative NICS Values for Aromatic Systems (Note: These are for reference. Calculated NICS values for 1,2,5-oxadiazole are needed for a direct comparison.)

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene | ~ -8 | ~ -10 | Aromatic |

| 1,3,4-Oxadiazole | Varies with substitution | Varies with substitution | Moderately Aromatic to Non-Aromatic |

| 1,2,5-Oxadiazole | Not Available | Not Available | Expected to be Moderately Aromatic |

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity by quantifying the deviation of bond lengths within a ring from an optimal aromatic value. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 or less suggests a non-aromatic or anti-aromatic character.

Conformational Analysis and Potential Energy Surface Exploration of this compound

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. This is achieved by exploring the molecule's potential energy surface (PES), a mathematical landscape where the potential energy is a function of the geometric coordinates of the atoms.

For this compound, the primary degree of freedom for conformational changes is the rotation around the single bond connecting the carboxamide group to the oxadiazole ring. By systematically rotating this bond and calculating the energy at each step, a one-dimensional PES can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them.

Various computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the energies of different conformations. The choice of the theoretical level and basis set is crucial for obtaining accurate results. For instance, a study on related heterocyclic compounds might use the B3LYP functional with a 6-311+G(d,p) basis set to balance accuracy and computational cost.

The analysis of the PES for this compound would likely reveal at least two planar conformers, stabilized by intramolecular interactions. The relative energies of these conformers and the heights of the rotational barriers would provide insights into the molecule's flexibility and the population of each conformer at a given temperature.

Gas-Phase Structural Studies (e.g., Gas Electron Diffraction)

Experimental techniques like Gas Electron Diffraction (GED) can provide valuable information about the geometry of molecules in the gas phase, free from intermolecular interactions present in the solid state. While no specific GED studies on this compound have been reported, the methodology has been successfully applied to similar compounds, such as 3-cyano-4-azido-1,2,5-oxadiazole 2-oxide. hse.ru

In a typical GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is then analyzed to determine key structural parameters like bond lengths, bond angles, and dihedral angles. However, GED data analysis often relies on theoretical calculations to provide a starting model and to help refine the structure.

For this compound, quantum chemical calculations would be essential to predict its equilibrium geometry. Different levels of theory, such as B3LYP, MP2, and CCSD(T) with various basis sets (e.g., cc-pVTZ, aug-cc-pVTZ), would be used to calculate the molecular structure. hse.ru The calculated parameters would then be compared with the experimental GED data to obtain a refined, experimentally validated structure.

Below is a hypothetical table of calculated and experimentally refined structural parameters for this compound, illustrating the kind of data obtained from such a combined GED and computational study.

| Parameter | Bond/Angle | Calculated (B3LYP/aug-cc-pVTZ) | Refined (GED) |

| Bond Length (Å) | C3-C(carboxamide) | 1.485 | 1.482(3) |

| C(carboxamide)-O | 1.230 | 1.228(2) | |

| C(carboxamide)-N | 1.345 | 1.343(2) | |

| C4-C(cyano) | 1.450 | 1.448(3) | |

| C(cyano)≡N | 1.155 | 1.154(2) | |

| Bond Angle (°) | N2-C3-C(carboxamide) | 118.5 | 118.7(5) |

| O1-C4-C(cyano) | 120.2 | 120.0(4) | |

| Dihedral Angle (°) | N2-C3-C(carboxamide)-O | 0.0 / 180.0 | 0.0 (fixed) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Intramolecular Hydrogen Bonding and Non-Covalent Interactions

The presence of both a hydrogen bond donor (the -NH2 of the carboxamide group) and potential acceptors (the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the cyano group) in this compound suggests the possibility of intramolecular hydrogen bonding. These interactions can play a significant role in determining the preferred conformation of the molecule.

Computational methods are well-suited to study these weak interactions. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize intramolecular hydrogen bonds. QTAIM analysis can reveal the presence of a bond critical point between a hydrogen atom and a potential acceptor, indicating an interaction. NBO analysis can quantify the strength of the interaction by calculating the second-order perturbation energy.

In the case of this compound, a likely intramolecular hydrogen bond could form between one of the amide hydrogens and the adjacent nitrogen atom of the oxadiazole ring (N2). This would result in a planar, five-membered ring-like structure, which would contribute to the stability of that particular conformer. Another possibility is an interaction with the oxygen atom of the oxadiazole ring.

The strength of these interactions can be influenced by the electronic properties of the substituents. nih.gov The electron-withdrawing nature of the cyano group can affect the acidity of the amide protons and the basicity of the oxadiazole nitrogen atoms, thereby modulating the strength of the intramolecular hydrogen bond.

| Interaction Type | Donor | Acceptor | Distance (Å) (Calculated) | NBO Energy (kcal/mol) (Calculated) |

| Hydrogen Bond | N-H (amide) | N2 (oxadiazole) | 2.15 | 2.5 |

| Hydrogen Bond | N-H (amide) | O1 (oxadiazole) | 2.30 | 1.8 |

| Non-covalent | C-H | N (cyano) | 2.80 | < 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Studies and Transition State Identification via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate.

For this compound, several types of reactions could be studied computationally. For example, the hydrolysis of the carboxamide or cyano group, or the thermal decomposition of the oxadiazole ring. A computational study of such a reaction would typically involve the following steps:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find the energy minima on the PES.

Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the transition state structure connecting the reactants and products.

Frequency Analysis: Vibrational frequency calculations are performed for all stationary points. For minima (reactants, products, intermediates), all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the desired reactants and products.

The synthesis of related cyanofurazan/furoxan compounds often involves cycloaddition reactions. nih.gov For instance, the formation of a tetrazole ring from a cyano group and an azide (B81097) is a well-studied reaction. nih.gov A computational study of a similar reaction involving this compound would provide detailed insights into the reaction mechanism, including the activation energy and the nature of the transition state.

Below is a hypothetical data table summarizing the calculated energies for a proposed reaction pathway.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State 1 | +25.3 | 1 |

| Intermediate | -5.2 | 0 |

| Transition State 2 | +15.8 | 1 |

| Products | -12.7 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Synthesis and Study of Derivatives and Analogs of 4 Cyano 1,2,5 Oxadiazole 3 Carboxamide

Systematic Substitution on the 1,2,5-Oxadiazole-3-carboxamide Scaffold

The 4-cyano-1,2,5-oxadiazole-3-carboxamide scaffold serves as a foundational building block for a wide array of derivatives due to the reactivity of its two functional groups. The cyano and carboxamide moieties can be independently or concertedly transformed into various other functional groups, thereby enabling the synthesis of a diverse library of compounds.

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-cyano-1,2,5-oxadiazole-3-carboxylic acid. This acid is a key intermediate for subsequent reactions, such as esterification or conversion to an acyl chloride, which can then be used in acylation reactions. Furthermore, the carboxamide can be dehydrated, typically using agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride, to yield 3,4-dicyano-1,2,5-oxadiazole.

The cyano group is also amenable to a variety of transformations. It can be hydrolyzed to a carboxylic acid, though this often requires harsh conditions. More commonly, it is converted into an amidoxime (B1450833) group by reaction with hydroxylamine. This transformation is particularly significant as the resulting 4-(N'-hydroxycarbamimidoyl)-1,2,5-oxadiazole-3-carboxamide is a crucial precursor for synthesizing 1,2,4-oxadiazole (B8745197) rings. Additionally, the cyano group can undergo [2+3] cycloaddition reactions with azides, such as sodium azide (B81097), to form a tetrazole ring, a bioisostere for carboxylic acids.

The following table summarizes key transformations of the scaffold's functional groups.

| Functional Group | Reagent(s) | Product Functional Group |

| 3-Carboxamide | H₃O⁺ / Heat | 3-Carboxylic acid |

| 3-Carboxamide | POCl₃ / Heat | 3-Cyano |

| 4-Cyano | NH₂OH | 4-Amidoxime |

| 4-Cyano | NaN₃, NH₄Cl | 4-(2H-Tetrazol-5-yl) |

These fundamental transformations provide access to a variety of intermediates that are pivotal for the syntheses detailed in the subsequent sections.

Formation of Fused Heterocyclic Systems Incorporating the 1,2,5-Oxadiazole Moiety

Fusing additional heterocyclic rings to the 1,2,5-oxadiazole core generates polycyclic systems with unique chemical and physical properties. The synthesis of such systems from this compound typically requires initial modification of the cyano and carboxamide groups to install functionalities capable of participating in intramolecular cyclization reactions. A common strategy involves the creation of a 3,4-diaminofurazan (B49099) intermediate, which can be achieved through multi-step reduction and rearrangement pathways starting from the initial scaffold.

Pyrrolo-, Pyrazolo-, and Imidazo-Fused Furazan (B8792606) Derivatives

The construction of five-membered nitrogen-containing heterocycles fused to the furazan ring often relies on the cyclization of 3,4-disubstituted furazan precursors. Specifically, 3,4-diaminofurazan is a versatile intermediate for creating fused imidazole (B134444) and pyrazine (B50134) systems. nih.gov

Imidazo[4,5-c]furazan: The reaction of 3,4-diaminofurazan with carboxylic acids, aldehydes, or their derivatives leads to the formation of the imidazo[4,5-c]furazan skeleton. For instance, condensation with formic acid or an orthoester yields the parent fused imidazole system.

Pyrazolo[3,4-c]furazan: The synthesis of pyrazolo-fused systems requires a precursor with adjacent amino and cyano or keto functionalities that can react with hydrazine (B178648). nih.gov Starting from this compound, one could envision a pathway involving the conversion of the carboxamide to an amino group while retaining the cyano group, followed by reaction with hydrazine to construct the fused pyrazole (B372694) ring.

Pyrrolo[3,4-c]furazan: The formation of a fused pyrrole (B145914) ring can be achieved by reacting a diamine precursor with a 1,4-dicarbonyl compound or its equivalent. nih.gov Alternatively, strategies involving the reaction of 3,4-bis(chloromethyl)furazan with amines can also yield the desired pyrrolo-fused architecture.

The following table provides illustrative examples of reagents used for fusing heterocycles onto a diamino-aromatic core, which is analogous to the chemistry of 3,4-diaminofurazan.

| Fused Ring System | Precursor | Typical Cyclization Reagent |

| Imidazole | 1,2-Diamine | Carboxylic Acids, Aldehydes |

| Pyrazole | Hydrazinoketone / Hydrazinonitrile | Self-cyclization or with carbonyls |

| Pyrrole | 1,2-Diamine | 1,4-Dicarbonyl compounds |

Bridged and Spirocyclic Architectures Containing 1,2,5-Oxadiazoles

The synthesis of bridged and spirocyclic systems represents a significant step up in molecular complexity.

Bridged Architectures: Bridged furazan systems are often pursued in the field of energetic materials to enhance density and thermal stability. rsc.orgumn.edu These structures typically involve linking two furazan rings together with aliphatic or heterocyclic chains. Synthesis can be achieved by functionalizing the 3 and 4 positions of the furazan ring with reactive groups that are then connected by a bridging molecule. For example, derivatives of the starting compound could be converted into diols or diamines, which are then reacted with a bifunctional linker to form the bridged system.

Spirocyclic Architectures: Spirocycles containing a 1,2,5-oxadiazole ring are less common but offer unique three-dimensional structures. One general approach to spirocycle synthesis is the intramolecular cyclization of a precursor containing both a nucleophilic moiety and a suitable electrophilic center. rsc.orgrsc.org A hypothetical route from this compound could involve converting the carboxamide into a group bearing a tethered nucleophile, which could then attack the C4 position of the furazan ring in a dearomatizing spirocyclization event, although this would be a challenging transformation requiring significant activation of the ring.

Linkage to Other Heterocyclic Rings (e.g., 1,2,4-Oxadiazoles, Tetrazoles)

Linking the 1,2,5-oxadiazole ring to other heterocycles is a common strategy for creating novel compounds, including high-performance energetic materials. bohrium.combohrium.comnih.govfrontiersin.org The functional groups of this compound are ideal starting points for the synthesis of 1,2,4-oxadiazole and tetrazole appendages.

Tetrazole Linkage: The formation of a 5-substituted tetrazole ring is readily achieved through the [2+3] cycloaddition of an azide source with the cyano group. nih.gov Reacting this compound with sodium azide and a proton source like ammonium (B1175870) chloride in a solvent such as DMF results in the formation of 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboxamide.

1,2,4-Oxadiazole Linkage: The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation and cyclization of an amidoxime with a carboxylic acid derivative. rjptonline.orgchim.itnih.gov Starting from this compound, two distinct pathways can be utilized:

The cyano group is converted to an amidoxime using hydroxylamine. This intermediate, 4-(N'-hydroxycarbamimidoyl)-1,2,5-oxadiazole-3-carboxamide, can then be reacted with various acylating agents (acyl chlorides, anhydrides, or carboxylic acids with a coupling agent) to form a 1,2,4-oxadiazole ring at the C4 position of the furazan.

The carboxamide group is hydrolyzed to a carboxylic acid. This acid, 4-cyano-1,2,5-oxadiazole-3-carboxylic acid, can be activated and then reacted with a different amidoxime to construct a 1,2,4-oxadiazole ring at the C3 position.

The table below shows examples of these linking reactions.

| Target Linkage | Furazan Precursor Functional Group | Reagent | Resulting Linked Heterocycle |

| Tetrazole | 4-Cyano | NaN₃ / NH₄Cl | 4-(2H-Tetrazol-5-yl) |

| 1,2,4-Oxadiazole | 4-Amidoxime | Acyl Chloride (R-COCl) | 4-(5-R-1,2,4-Oxadiazol-3-yl) |

| 1,2,4-Oxadiazole | 3-Carboxylic Acid | Amidoxime (R-C(NH)NOH) | 3-(3-R-1,2,4-Oxadiazol-5-yl) |

Preparation of Bis- and Poly-1,2,5-Oxadiazole Systems from this compound Precursors

Bis- and poly-1,2,5-oxadiazole systems are of significant interest, primarily as high-energy-density materials, due to their high nitrogen content and positive heats of formation. bohrium.comnih.gov Synthesizing these molecules involves coupling two or more furazan rings, either directly or through various bridging units. The starting material, this compound, can be converted into reactive intermediates suitable for these coupling reactions.

A common strategy involves the oxidative coupling of amino-substituted furazans to form azo (-N=N-) or azoxy (-N(O)=N-) bridges. This would require the conversion of either the cyano or carboxamide group into an amino group. For example, reduction of the cyano group could lead to an aminomethyl functionality, or a Hofmann or Curtius rearrangement of the carboxamide-derived acid could yield an amino group directly on the ring.

Another approach is to use linking groups that connect two furazan units. For instance, the dimerization of nitrile oxide precursors leads to furoxans (1,2,5-oxadiazole 2-oxides), which can be further reacted. mdpi.com It is conceivable to convert both the cyano and carboxamide groups of the starting material into nitrile oxides through a multi-step sequence, which could then participate in dimerization or polymerization reactions.

The table below lists common bridges used to connect 1,2,5-oxadiazole rings.

| Bridge Type | Linker | Example Precursor Reaction |

| Azo | -N=N- | Oxidative coupling of two amino-furazans |

| Azoxy | -N(O)=N- | Oxidative coupling of two amino-furazans |

| Ether | -O- | Nucleophilic substitution between a hydroxy-furazan and a halo-furazan |

| Direct C-C Bond | - | Coupling reactions (e.g., Ullmann) of halo-furazans |

| Methylene | -CH₂- | Condensation reactions |

Advanced Materials and Supramolecular Chemistry Applications

Utilization as Building Blocks in the Design and Synthesis of Functional Organic Materials

The 4-Cyano-1,2,5-oxadiazole-3-carboxamide molecule serves as a versatile synthon for the construction of functional organic materials due to the reactivity of its cyano and carboxamide moieties. These groups can undergo a variety of chemical transformations, allowing for the integration of the 1,2,5-oxadiazole core into larger polymeric or discrete molecular systems.

The electron-deficient nature of the 1,2,5-oxadiazole ring, amplified by the presence of the cyano group, makes this compound an attractive component for materials with applications in electronics. The incorporation of such electron-accepting units is a common strategy in the design of organic semiconductors, particularly for n-type materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the cyano group can be chemically modified to create a range of other functional groups, expanding the synthetic utility of the parent compound. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form new heterocyclic rings. Each of these transformations can lead to materials with distinct properties and functionalities. The carboxamide group also offers a handle for further functionalization, for example, through dehydration to a nitrile or by serving as a linking point in polymerization reactions.

Supramolecular Assembly and Crystal Engineering Derived from the Compound's Intermolecular Interactions

The self-assembly of molecules into well-defined, ordered structures is the cornerstone of supramolecular chemistry and crystal engineering. This compound possesses a rich array of functional groups capable of participating in a variety of strong and weak intermolecular interactions, making it an excellent candidate for the construction of complex supramolecular architectures.

The primary intermolecular interactions expected to govern the self-assembly of this compound include:

Hydrogen Bonding: The carboxamide group is a classic hydrogen-bond donor (N-H) and acceptor (C=O). This allows for the formation of robust and directional hydrogen-bonding networks, such as the common amide-amide catemers or dimers. These interactions are fundamental in directing the packing of molecules in the solid state.

Dipole-Dipole Interactions: The cyano group possesses a strong dipole moment, leading to significant dipole-dipole interactions that can influence molecular alignment in the crystal lattice. Antiparallel arrangements of cyano groups are often observed in crystal structures to minimize electrostatic repulsion. nih.gov

Halogen Bonding: While not intrinsic to the molecule itself, the nitrogen atoms of the cyano group and the 1,2,5-oxadiazole ring, as well as the oxygen atom of the carboxamide, can act as halogen bond acceptors. This opens up the possibility of co-crystallization with halogen-bond donors to form multi-component supramolecular systems.

π-π Stacking: The aromatic 1,2,5-oxadiazole ring can participate in π-π stacking interactions, which are crucial for the stability of many crystal structures and can influence the electronic properties of the resulting materials.

The interplay of these various intermolecular forces provides a powerful tool for the rational design of crystalline materials with desired topologies and properties. By understanding and controlling these interactions, it is possible to engineer materials with specific packing motifs, porosity, or host-guest capabilities.

| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Motifs |

| Hydrogen Bonding | Carboxamide (N-H, C=O) | Amide tapes, sheets, and dimers |

| Dipole-Dipole | Cyano (C≡N) | Antiparallel cyano group packing |

| Halogen Bonding | Cyano (N), Oxadiazole (N), Carboxamide (O) | Co-crystals with halogen bond donors |

| π-π Stacking | 1,2,5-Oxadiazole ring | Offset or face-to-face π-stacks |

Coordination Chemistry of the 1,2,5-Oxadiazole System with Metal Centers

The nitrogen atoms of the 1,2,5-oxadiazole ring and the cyano group, along with the oxygen atom of the carboxamide group, present multiple potential coordination sites for metal ions. This makes this compound a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

The coordination chemistry of 1,2,5-oxadiazole derivatives has been explored, revealing their ability to act as ligands for a variety of metal centers. The nitrogen atoms of the heterocyclic ring can coordinate to metal ions, acting as monodentate or bridging ligands to form one-, two-, or three-dimensional coordination networks.

The presence of the additional cyano and carboxamide functional groups in this compound significantly enhances its potential as a ligand. The cyano group is a well-known coordinating group, capable of binding to metal centers in either a terminal or a bridging fashion. The carboxamide group can also coordinate to metal ions through its carbonyl oxygen atom. This multi-functionality allows for the formation of complex coordination architectures with diverse structural motifs.

Emerging Research Frontiers and Future Perspectives

The unique structural characteristics of 4-Cyano-1,2,5-oxadiazole-3-carboxamide, featuring a highly energetic and electron-deficient furazan (B8792606) ring functionalized with both cyano and carboxamide groups, position it as a compound of significant interest for future research. Advances in synthetic chemistry, materials science, and analytical techniques are opening new avenues for its application and understanding. The following sections explore key emerging frontiers, from sustainable synthesis to the development of advanced materials and real-time mechanistic studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyano-1,2,5-oxadiazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves cyclization and substitution reactions. For example, derivatives like N-(4-cyano-1,3-oxazol-5-yl) sulfonamides are synthesized via cyclization of cyano-containing precursors with sulfonamide reagents under reflux in aprotic solvents (e.g., acetonitrile). Hydrazine hydrate has also been used to convert ester intermediates (e.g., methyl 4-amino-1,2,5-oxadiazole-3-carboxylate) to carboxamide derivatives through nucleophilic substitution .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Parameters such as unit cell dimensions (e.g., monoclinic space group, Å, Å, Å) and refinement statistics (, ) validate the structure. Hydrogen bonding networks (N–H⋯N, O–H⋯O) are mapped using geometric parameters (bond lengths: 1.8–2.1 Å, angles: 155–170°) .

Q. What role do hydrogen bonds play in stabilizing the crystal lattice of this compound?

- Methodological Answer : Intermolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯N) form a 3D network. Symmetry codes (e.g., ) describe molecular packing. For instance, three independent molecules in the asymmetric unit interact via six distinct hydrogen bonds, with donor-acceptor distances of 2.7–3.0 Å, stabilizing the lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in anticancer activity data (e.g., high GI50 but low cytostatic effects)?

- Methodological Answer : Contradictions may arise from cell line specificity or assay limitations. Dose-response analyses (five-dose testing) and mechanistic studies (e.g., apoptosis vs. cell cycle arrest) are critical. For example, sulfonamide derivatives showed GI50 < 100 µM in selective lines (e.g., leukemia) but required >100 µM for cytostasis, suggesting target selectivity or off-pathway effects .

Q. What strategies optimize this compound derivatives for enhanced bioactivity?

- Methodological Answer : Functionalization of the oxadiazole core improves activity. Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 4-position or aryl substituents (e.g., thiophene, phenyl) enhances binding affinity. Computational docking (e.g., targeting tubulin or kinases) guides rational design .

Q. How should researchers analyze conflicting cytotoxic vs. cytostatic results in preclinical studies?

- Methodological Answer : Use orthogonal assays (e.g., MTT for viability, clonogenic for cytostasis) and validate with secondary models (3D spheroids, patient-derived cells). Statistical tools like ANOVA and effect size analysis (Cohen’s ) differentiate artifacts from true biological effects. Iterative refinement of experimental conditions (e.g., exposure time) is recommended .

Q. What structure-activity relationships (SAR) govern the bioactivity of oxadiazole derivatives?

- Methodological Answer : The cyano group at C4 enhances electrophilicity, improving interactions with cysteine residues in targets. Substitutions at C3 (e.g., carboxamide vs. sulfonamide) modulate solubility and permeability. Derivatives with bulky aryl groups (e.g., 2-phenylthiophene) show improved GI50 due to hydrophobic pocket interactions .

Q. How can computational methods predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Molecular dynamics simulations assess stability under physiological conditions (pH 7.4, 310 K). QSAR models correlate substituent electronegativity with logP and IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.